molecular formula C15H12O3 B12123678 2'-Formyl(1,1'-biphenyl)-4-acetic acid CAS No. 91197-50-1

2'-Formyl(1,1'-biphenyl)-4-acetic acid

Cat. No.: B12123678
CAS No.: 91197-50-1
M. Wt: 240.25 g/mol
InChI Key: ASRJPOINUBQHCE-UHFFFAOYSA-N
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Description

2’-Formyl(1,1’-biphenyl)-4-acetic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring a formyl group at the 2’ position and an acetic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Formyl(1,1’-biphenyl)-4-acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of boronic esters, which can be selectively functionalized to introduce the formyl and acetic acid groups .

Industrial Production Methods

Industrial production of 2’-Formyl(1,1’-biphenyl)-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Formyl(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: 2’-Carboxy(1,1’-biphenyl)-4-acetic acid

    Reduction: 2’-Hydroxymethyl(1,1’-biphenyl)-4-acetic acid

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 2’-Formyl(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2’-Formyl(1,1’-biphenyl)-4-acetic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position and nature of their functional groups, which can influence their reactivity and applications.

Properties

CAS No.

91197-50-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]acetic acid

InChI

InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18)

InChI Key

ASRJPOINUBQHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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